3-Chloro-6-phenylpyridazin-4-OL

Lipophilicity Druglikeness Physicochemical profiling

This 3-chloro-6-phenylpyridazine with a 4-hydroxyl group is essential for patented β-adrenergic blocker synthesis (U.S. Patent 4,111,935). Its LogP of 2.70 makes it ideal for CNS drug discovery, and its high crystalline density (1.4 g/cm³) supports solid-state research. Its distinct tautomeric and hydrogen-bonding profile, combined with orthogonal chloro and hydroxyl reactivity, enables unique synthetic pathways unavailable to analogs like 6-phenylpyridazin-3(2H)-one (CAS 2166-31-6).

Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
CAS No. 89868-13-3
Cat. No. B1590347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-phenylpyridazin-4-OL
CAS89868-13-3
Molecular FormulaC10H7ClN2O
Molecular Weight206.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C(=NN2)Cl
InChIInChI=1S/C10H7ClN2O/c11-10-9(14)6-8(12-13-10)7-4-2-1-3-5-7/h1-6H,(H,12,14)
InChIKeyWLYUVEILZKSWBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-phenylpyridazin-4-OL (CAS 89868-13-3): Key Intermediate and Physicochemical Profile


3-Chloro-6-phenylpyridazin-4-OL (CAS 89868-13-3) is a heteroaromatic compound belonging to the phenylpyridazine class, characterized by a pyridazine ring with a 6-phenyl substituent, a 3-chloro group, and a 4-hydroxyl moiety (molecular formula C10H7ClN2O, MW 206.63 g/mol) . The compound exists in tautomeric equilibrium between the 4-ol and 1H-pyridazin-4-one forms, with the IUPAC name 3-chloro-6-phenyl-1H-pyridazin-4-one reflecting the predominant keto tautomer [1]. Commercially available at typical purities of 95–98%, this compound serves as a versatile building block in medicinal and agricultural chemistry due to the orthogonal reactivity conferred by its chloro and hydroxyl functional groups .

3-Chloro-6-phenylpyridazin-4-OL: Why In-Class Analogs Cannot Be Interchanged


Within the phenylpyridazine family, seemingly minor structural modifications yield dramatic shifts in physicochemical parameters and synthetic utility. Substituting 3-Chloro-6-phenylpyridazin-4-OL with analogs such as the non-hydroxylated 3-chloro-6-phenylpyridazine (CAS 20375-65-9) [1] or the 3-oxo tautomer 6-phenylpyridazin-3(2H)-one (CAS 2166-31-6) [2] fundamentally alters key properties including hydrogen-bonding capacity, lipophilicity, and crystalline density—each of which governs solubility, purification behavior, and downstream reaction compatibility. Furthermore, the specific 3-chloro-4-hydroxy substitution pattern is essential for accessing certain patent-protected synthetic routes to β-adrenergic blockers and vasodilators, a pathway not available to other regioisomers [3]. The following evidence quantifies precisely where this compound diverges from its closest comparators.

3-Chloro-6-phenylpyridazin-4-OL: Quantifiable Differentiation Evidence for Procurement Decisions


Lipophilicity Divergence: LogP 2.70 vs. 6-Phenylpyridazin-3(2H)-one LogP 1.3

3-Chloro-6-phenylpyridazin-4-OL exhibits a calculated LogP of 2.70 , which is substantially higher than the LogP of approximately 1.3 for the structurally related 6-phenylpyridazin-3(2H)-one [1]. This difference of 1.4 log units translates to a theoretical ~25-fold increase in octanol-water partition coefficient, indicating significantly greater lipophilicity.

Lipophilicity Druglikeness Physicochemical profiling

Patent-Protected Intermediate: Essential Precursor to β-Adrenergic Blockers and Vasodilators

U.S. Patent 4,111,935 (assigned to Smith Kline & French Laboratories) explicitly claims substituted derivatives of 3-chloro-6-phenylpyridazine as essential intermediates for preparing substituted phenylhydrazinopyridazines with β-adrenergic blocking and vasodilator activity [1]. The patent specifies that the 3-chloro-6-phenyl core with specific substitution patterns (including hydroxyl at the 4-position) is required to access the final pharmacologically active compounds.

Medicinal Chemistry Patent-Protected Synthesis β-Blocker Intermediates

Crystalline Density as a Purity and Handling Indicator: 1.4 g/cm³ vs. Analog Range 1.2–1.36 g/cm³

The reported density of 3-Chloro-6-phenylpyridazin-4-OL is 1.4 ± 0.1 g/cm³ . This value is higher than that of 3,4-dichloro-6-phenylpyridazine (density 1.363 g/cm³) [1], 6-phenylpyridazin-3(2H)-one (density 1.2 g/cm³) , and 3-chloro-6-phenylpyridazine (density 1.245 g/cm³) [2].

Solid-State Properties Crystallinity Quality Control

Synthetic Accessibility: Low-Yield Hydrolysis Route (32%) Suggests Procurement Advantage

A reported synthetic route to 3-Chloro-6-phenylpyridazin-4-OL proceeds via hydrolysis of 3,4-dichloro-6-phenylpyridazine with a reported yield of approximately 32% [1]. This relatively low yield contrasts with higher-yielding syntheses available for other pyridazine derivatives, such as the POCl₃-mediated chlorination of 6-phenyl-3-pyridazinone to give 3-chloro-6-phenylpyridazine in higher yields [2].

Synthetic Chemistry Process Development Make-vs-Buy Analysis

3-Chloro-6-phenylpyridazin-4-OL: Evidence-Based Research and Industrial Application Scenarios


Development of β-Adrenergic Blockers and Vasodilators via Patented Routes

Research groups pursuing the synthesis of substituted phenylhydrazinopyridazines with β-adrenergic blocking and vasodilator activity should prioritize 3-Chloro-6-phenylpyridazin-4-OL as the key intermediate, as specified in U.S. Patent 4,111,935. The 3-chloro-6-phenyl core with a 4-hydroxyl substitution pattern is structurally essential for this patented synthetic pathway, and alternative pyridazine regioisomers cannot be substituted without deviating from the claimed invention [1].

Lipophilicity-Driven Drug Discovery Programs Requiring LogP > 2.5

In medicinal chemistry campaigns targeting compounds with moderate-to-high lipophilicity (LogP 2–3 range), 3-Chloro-6-phenylpyridazin-4-OL (LogP 2.70) [1] offers a distinct advantage over more polar pyridazinone analogs such as 6-phenylpyridazin-3(2H)-one (LogP ≈ 1.3) . This property influences membrane permeability and metabolic stability, making the compound particularly suitable for CNS-targeted programs or projects requiring enhanced passive diffusion.

Solid-State and Crystallization Studies Leveraging Higher Density

Laboratories conducting polymorph screening, co-crystal engineering, or solid-state characterization may benefit from 3-Chloro-6-phenylpyridazin-4-OL's higher crystalline density (1.4 g/cm³) [1] relative to structurally similar pyridazines (1.2–1.36 g/cm³). This property can serve as a differentiating factor in crystallization optimization studies and may indicate distinct crystal packing motifs that affect solubility and stability profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-6-phenylpyridazin-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.